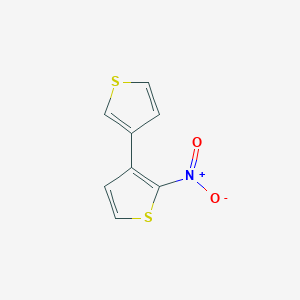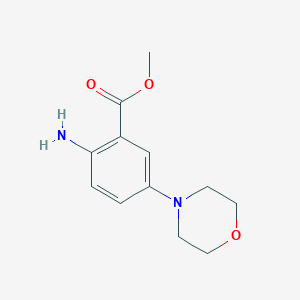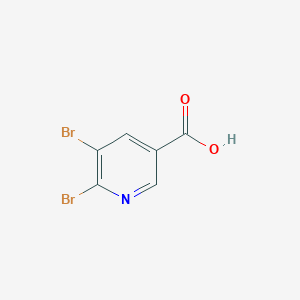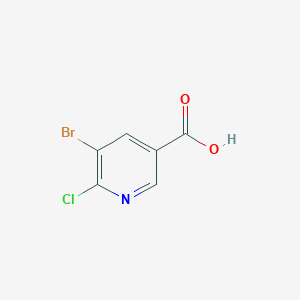![molecular formula C10H8Cl2N4OS B186825 1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea CAS No. 61516-60-7](/img/structure/B186825.png)
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTU and belongs to the class of urea derivatives.
Mecanismo De Acción
The mechanism of action of DMTU is primarily based on its ability to release NO. NO is a potent vasodilator that can increase blood flow and oxygen supply to tissues. DMTU can also act as an antioxidant and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
DMTU has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen supply to tissues, reduce inflammation, and protect cells from oxidative stress. DMTU can also enhance the immune response and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMTU in lab experiments is its ability to release NO, which can mimic the physiological conditions in the body. DMTU is also relatively stable and can be easily synthesized. However, one of the limitations of using DMTU is its potential toxicity at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on DMTU. One of the significant areas of research is its use in the treatment of cardiovascular diseases. DMTU can improve blood flow and oxygen supply to tissues, which can be beneficial in the treatment of ischemic heart disease. Other potential future directions include its use in the treatment of inflammatory diseases and as a wound healing agent.
Conclusion:
In conclusion, DMTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to release NO and act as an antioxidant makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of DMTU involves the reaction of 3,4-dichloroaniline with 5-methyl-[1,3,4]thiadiazol-2-amine in the presence of a suitable reagent. The resulting product is then treated with urea to obtain the final compound, DMTU. The synthesis of DMTU is a straightforward process, and the yield of the product is generally high.
Aplicaciones Científicas De Investigación
DMTU has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a nitric oxide (NO) donor. DMTU can release NO, which is an important signaling molecule that plays a crucial role in various physiological processes.
Propiedades
Número CAS |
61516-60-7 |
|---|---|
Nombre del producto |
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea |
Fórmula molecular |
C10H8Cl2N4OS |
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-5-15-16-10(18-5)14-9(17)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14,16,17) |
Clave InChI |
KKCIUUSCUVLEQK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



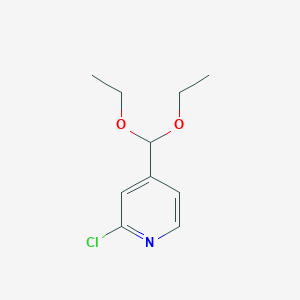
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
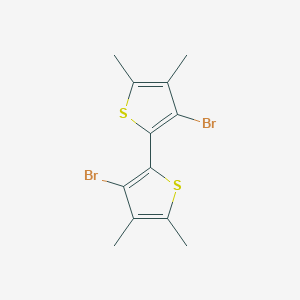
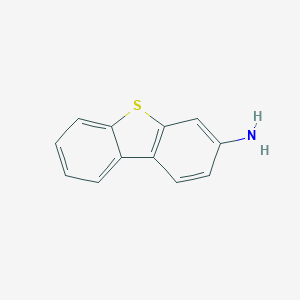
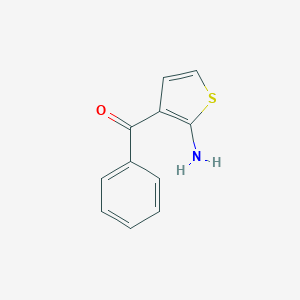
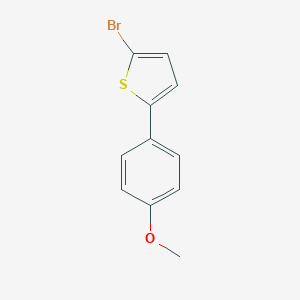
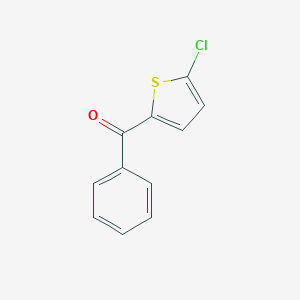
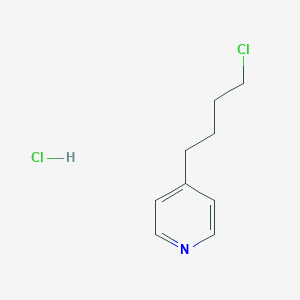

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)
